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Compound of Interest

Compound Name: CH2COOH-PEG3-CH2COOH

Cat. No.: B3125643 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
CH2COOH-PEG3-CH2COOH, systematically known as 3,6,9-Trioxaundecanedioic acid, is a

hydrophilic, homobifunctional crosslinking reagent. Its structure features a central tri(ethylene

glycol) (PEG3) spacer flanked by two terminal carboxylic acid groups. This molecule is of

significant interest in the fields of bioconjugation, drug delivery, and materials science due to its

ability to link two amine-containing molecules, improve the solubility and pharmacokinetic

properties of conjugated substances, and act as a versatile building block for more complex

architectures. This guide provides a comprehensive overview of its chemical properties,

experimental protocols for its use, and a visualization of its application in a typical workflow.

Chemical and Physical Properties
The fundamental chemical and physical properties of CH2COOH-PEG3-CH2COOH are

summarized in the table below, providing a quantitative basis for its application in experimental

settings.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b3125643?utm_src=pdf-interest
https://www.benchchem.com/product/b3125643?utm_src=pdf-body
https://www.benchchem.com/product/b3125643?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3125643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

Systematic Name
3,6,9-Trioxaundecanedioic

acid
[1][2]

Common Synonyms
PEG3 dicarboxylic acid, Bis-

PEG3-acid
[3][4]

CAS Number 13887-98-4 [1][5]

Molecular Formula C8H14O7 [1][2][5]

Molecular Weight 222.19 g/mol [1][2][5]

Appearance Liquid at 20°C [1][6]

Boiling Point 443.7 ± 30.0 °C (Predicted) [1][6][7]

Density 1.3 g/mL at 20°C [3][5][6]

Refractive Index n20/D 1.470 (lit.) [3][5][6]

pKa₁ 3.09 ± 0.10 (Predicted) [1][7]

Solubility

Highly soluble in water (>100

mg/mL), DMSO, DCM, and

DMF.

[1][6][8]

Storage Conditions
Store at 2-8°C in a dry, dark

place.
[6]

Reactivity and Applications
The reactivity of CH2COOH-PEG3-CH2COOH is primarily dictated by its terminal carboxylic

acid groups. These groups can be activated to form reactive esters, most commonly through

the use of carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the

presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS). The resulting

NHS ester is a stable intermediate that readily reacts with primary amines to form a stable

amide bond.[3][4][7]

This reactivity makes CH2COOH-PEG3-CH2COOH a versatile tool for a variety of applications,

including:
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Bioconjugation: Crosslinking proteins, peptides, and other biomolecules.

Drug Delivery: As a linker in antibody-drug conjugates (ADCs) and for the PEGylation of

small molecule drugs to improve their pharmacokinetic profiles. It is also used in the

synthesis of PROTACs (Proteolysis Targeting Chimeras).[3][9]

Surface Modification: Functionalizing surfaces of nanoparticles, quantum dots, and other

materials to enhance their biocompatibility and reduce non-specific binding.

Polymer Synthesis: Serving as a monomer for the creation of polyesters and polyamides

with enhanced flexibility and hydrophilicity.[6]

Spectroscopic Properties
While specific spectra for CH2COOH-PEG3-CH2COOH are not readily available in public

databases, its expected spectroscopic characteristics can be inferred from the analysis of

similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

ethylene glycol protons and the methylene protons adjacent to the carboxylic acid groups.

The protons of the PEG backbone (–O–CH₂–CH₂–O–) would typically appear as a complex

multiplet or a singlet around 3.6 ppm. The methylene protons alpha to the carboxylic acid (–

CH₂–COOH) would be shifted downfield, likely appearing in the range of 2.5-2.7 ppm.[10]

[11][12]

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons in the PEG

backbone and the carboxyl carbons. The carbons of the ethylene glycol units are expected to

resonate around 70 ppm.[10][13] The carbonyl carbon of the carboxylic acid would appear

significantly downfield, typically in the region of 170-180 ppm.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of CH2COOH-PEG3-CH2COOH would be dominated by the characteristic

absorption bands of the carboxylic acid and ether functional groups.
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O–H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due

to the hydrogen-bonded hydroxyl groups of the carboxylic acids.[14]

C=O Stretch: A strong, sharp absorption peak corresponding to the carbonyl stretch of the

carboxylic acid will be present between 1760 and 1690 cm⁻¹.[14][15][16]

C–O–C Stretch: A strong band characteristic of the ether linkages in the PEG backbone will

be observed in the region of 1150-1085 cm⁻¹.

C–O Stretch and O–H Bend: Additional bands for the C–O stretch and O–H bend of the

carboxylic acid are expected between 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹, respectively.

[14][17]

Experimental Protocols
The following section provides a detailed methodology for a common application of CH2COOH-
PEG3-CH2COOH: the conjugation to an amine-containing molecule (e.g., a protein or a small

molecule drug) via EDC/NHS chemistry.

Activation of CH2COOH-PEG3-CH2COOH with EDC/NHS
Materials:

CH2COOH-PEG3-CH2COOH

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

Prepare Stock Solutions:
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Dissolve CH2COOH-PEG3-CH2COOH in anhydrous DMF or DMSO to a desired

concentration (e.g., 100 mg/mL).

Immediately before use, prepare fresh stock solutions of EDC and NHS (or sulfo-NHS) in

the Activation Buffer or anhydrous DMSO.

Activation Reaction:

In a reaction vial, add the desired molar equivalents of CH2COOH-PEG3-CH2COOH.

Add a 1.5 to 5-fold molar excess of EDC over the carboxylic acid groups.

Immediately add a 1.5 to 5-fold molar excess of NHS or sulfo-NHS over the carboxylic

acid groups.

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

This step forms the amine-reactive NHS ester.

Conjugation to an Amine-Containing Molecule
Materials:

Activated CH2COOH-PEG3-CH2COOH (from step 5.1)

Amine-containing molecule (e.g., protein, peptide, small molecule)

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium

phosphate buffer, pH 7.5. (Ensure the buffer is free of primary amines, such as Tris).

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5.

Procedure:

Prepare Amine-Containing Molecule: Dissolve or buffer-exchange the amine-containing

molecule into the Conjugation Buffer.

Conjugation Reaction:
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Add the freshly prepared activated CH2COOH-PEG3-CH2COOH solution to the solution

of the amine-containing molecule. The optimal molar ratio of the linker to the amine-

containing molecule should be determined empirically, but a starting point of 10-20 fold

molar excess of the linker is common for protein conjugations.

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with

gentle mixing.

Quenching the Reaction:

Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

Purification of the Conjugate:

Remove excess linker and byproducts by a suitable purification method. For proteins,

size-exclusion chromatography (SEC) or dialysis are commonly used. For small

molecules, purification can be achieved by preparative HPLC or column chromatography.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the use of CH2COOH-PEG3-CH2COOH
in the construction of an antibody-drug conjugate (ADC).
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Activation of Linker

Conjugation to Antibody Purification Characterization

CH2COOH-PEG3-CH2COOH

NHS-activated PEG3 Linker

Activation
(15-30 min, RT)

EDC / NHS

Unpurified ADC
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HPLC
Final ADC Product

Click to download full resolution via product page

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using CH2COOH-PEG3-
CH2COOH.

Conclusion
CH2COOH-PEG3-CH2COOH is a well-defined, hydrophilic, and versatile homobifunctional

crosslinker with broad applicability in life sciences and materials science. Its well-characterized

chemical and physical properties, coupled with established and robust conjugation chemistries,

make it an invaluable tool for researchers and professionals in drug development and related

fields. The information and protocols provided in this guide are intended to serve as a

comprehensive resource to facilitate the effective use of this important molecule in a variety of

scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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